molecular formula C17H15ClO2 B610298 (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid

Cat. No.: B610298
M. Wt: 286.8 g/mol
InChI Key: LLJYFDRQFPQGNY-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

PS 47 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups present in PS 47.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving PS 47 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of PS 47 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.

Scientific Research Applications

PS 47 is primarily used in scientific research as a negative control for the kinase activity of PDK1 . Its applications include:

Properties

IUPAC Name

(E)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJYFDRQFPQGNY-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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